molecular formula C18H19FN6O2 B2520602 4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021122-77-9

4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No. B2520602
CAS RN: 1021122-77-9
M. Wt: 370.388
InChI Key: XEYNTLKWRDWMNT-UHFFFAOYSA-N
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Description

The compound 4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a fluorinated benzamide derivative. While the specific compound is not directly reported in the provided papers, similar fluorinated benzamide derivatives have been synthesized and characterized, indicating the interest in such compounds for their potential biological activities and applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related fluorinated benzamide compounds involves multi-step organic reactions, starting from specific aniline precursors. For instance, the synthesis of N-(3-(8-bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives was achieved from 3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluoroaniline, indicating the use of halogenated intermediates and aniline as starting materials . Similarly, the synthesis of complex benzamide structures often involves the formation of amide bonds and the introduction of fluorine through halogen exchange reactions or direct fluorination methods .

Molecular Structure Analysis

The molecular structure of fluorinated benzamides is characterized by the presence of a benzamide moiety and a fluorine atom, which can significantly influence the molecular conformation and intermolecular interactions due to its electronegativity. X-ray crystallography is a common technique used to determine the precise molecular structure, as demonstrated by the characterization of a 4-fluoro benzamide derivative, which crystallized in the monoclinic space group with specific cell parameters . The presence of hydrogen bonds, such as N–H···O interactions, often plays a crucial role in the molecular packing within the crystal lattice .

Chemical Reactions Analysis

Fluorinated benzamides can participate in various chemical reactions, particularly those involving the amide functional group. The fluorine atom can also influence the reactivity of the compound, making it a site for nucleophilic substitution reactions, as seen in the synthesis of fluorinated neuroleptics where a tosyloxy group is replaced by [18F]fluoride . These reactions are essential for the introduction of radioactive isotopes for imaging applications, such as positron emission tomography (PET).

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzamides are influenced by the presence of the fluorine atom and the overall molecular structure. The fluorine atom contributes to the lipophilicity and can enhance the metabolic stability of the compound. The crystalline properties, such as the space group, cell dimensions, and density, are determined through X-ray crystallography and are indicative of the solid-state characteristics of the compound . The solubility, melting point, and other physicochemical properties are crucial for the application of these compounds in drug development and other fields.

Scientific Research Applications

Medicinal Chemistry Applications

Heterocyclic compounds, including pyrimidines and quinazolines, are widely recognized in medicinal chemistry for their broad spectrum of biological activities. These structures serve as crucial scaffolds for developing drug-like candidates with anticancer, anti-infectious, anti-inflammatory, and CNS agent properties. The structural motif of "4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide" shares similarities with these bioactive heterocycles, suggesting its potential in medicinal chemistry applications (Cherukupalli et al., 2017).

Optoelectronic Materials

The integration of pyrimidine rings into π-extended conjugated systems has shown significant value in creating novel optoelectronic materials. Compounds featuring pyrimidine structures have been applied in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. This highlights the potential of "4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide" in the development of advanced optoelectronic devices (Lipunova et al., 2018).

Drug Discovery and Development

The exploration of heterocyclic compounds in drug discovery highlights their importance in addressing various therapeutic targets. The structural features of related heterocycles, such as enhanced binding affinities and specific interactions with biological targets, underline the potential of "4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide" in the discovery and development of new therapeutic agents. This compound could play a role in targeting enzymes or receptors critical in disease pathology, mirroring the action of other heterocyclic compounds in therapeutic applications (Gmeiner, 2020).

Synthesis Methodologies

Research on heterocyclic compounds also includes the development of efficient synthesis methodologies that can provide access to a wide range of structurally diverse molecules. The methodologies employed for synthesizing related heterocyclic compounds can offer valuable insights into the synthesis of "4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide," potentially enabling the exploration of its applications in various scientific fields (Parmar et al., 2023).

Future Directions

The future directions for research on “4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide” could include further studies on its synthesis, mechanism of action, and potential therapeutic applications. For instance, it could be interesting to investigate its potential as a kinase inhibitor and its efficacy against various types of cancer .

properties

IUPAC Name

4-fluoro-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O2/c19-14-3-1-13(2-4-14)18(26)20-5-6-25-17-15(11-23-25)16(21-12-22-17)24-7-9-27-10-8-24/h1-4,11-12H,5-10H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYNTLKWRDWMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

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